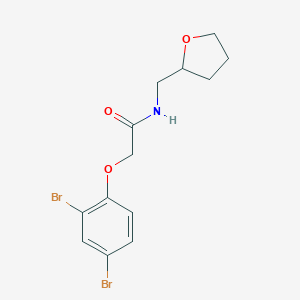

2-(2,4-dibromophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br2NO3/c14-9-3-4-12(11(15)6-9)19-8-13(17)16-7-10-2-1-5-18-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXHMBUWFRXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dibromophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, with the CAS number 304890-22-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H15Br2NO3

- Molecular Weight : 393.07 g/mol

- Structure : The compound features a dibromophenoxy group linked to a tetrahydrofuran moiety through an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antineoplastic (anti-cancer) properties. Preliminary investigations suggest that it may exhibit significant cytotoxic effects against various cancer cell lines.

Antineoplastic Activity

Research indicates that compounds similar to this compound demonstrate substantial antiproliferative effects. For instance, studies involving structurally related dibromophenoxy compounds have shown IC50 values ranging from 1.61 to 2.95 μM in human leukemic cell lines, indicating their potential as therapeutic agents in oncology .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote tumor growth.

- Cytotoxicity : Studies suggest that it may selectively target malignant cells while sparing normal cells, thus reducing potential side effects .

Case Studies and Research Findings

Detailed Research Findings

A notable study screened various dibromophenoxy derivatives for their antineoplastic properties. The results highlighted the efficacy of these compounds in inducing apoptosis in leukemic cells while maintaining a favorable safety profile for normal cells . This suggests that this compound may follow similar patterns of activity.

Comparison with Similar Compounds

Key Observations :

Pharmacological Activities

Key Observations :

- Anticancer Potential: Quinazoline-sulfonyl derivatives (e.g., compound 38 ) exhibit strong activity, but brominated phenoxy acetamides may require evaluation against similar targets.

- Auxin-like Activity: WH7’s structural similarity to 2,4-D suggests halogenated phenoxy acetamides may interact with plant hormone receptors .

- Antimicrobial and Antihistamine Effects: Dichlorophenoxy analogs show broad activity, implying the dibromo derivative could be tested for similar applications .

Physicochemical and Spectral Properties

- Lipophilicity (LogP): Bromine substituents increase LogP compared to chlorine analogs (e.g., 2,4-dibromo vs.

- Solubility : The THF-methyl group may improve aqueous solubility relative to trichloroethyl or purely aromatic N-substituents .

- Spectral Data: Analogous compounds (e.g., dichlorophenoxy derivatives) show characteristic IR peaks for amide C=O (1650–1700 cm⁻¹) and phenolic C-O (1250 cm⁻¹) .

Preparation Methods

Williamson Ether Synthesis

The phenoxy group is introduced through nucleophilic substitution between 2,4-dibromophenol and a haloacetic acid derivative. Chloroacetic acid or its sodium salt is commonly employed.

Reaction Conditions :

-

Base : NaOH or K₂CO₃ to deprotonate the phenol.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency.

-

Temperature : Reflux (80–100°C) for 4–6 hours.

| Reactant | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2,4-Dibromophenol | Chloroacetic acid | DMF | 90°C, 5h | 78% | |

| 2,4-Dibromophenol | Sodium chloroacetate | Acetone | Reflux, 6h | 85% |

Mechanistic Insight :

The phenol oxygen attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the ether linkage. Steric hindrance from the dibromo substituents may slightly reduce reactivity, necessitating prolonged heating.

Activation of Carboxylic Acid

Acid Chloride Formation

Converting 2-(2,4-dibromophenoxy)acetic acid to its acid chloride facilitates amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are standard reagents.

Procedure :

-

Add SOCl₂ (2 eq.) dropwise to the acid in anhydrous dichloromethane.

-

Reflux for 2–3 hours, followed by solvent evaporation.

Advantages :

Mixed Anhydride Method

Alternative activation uses ethyl chloroformate to form a reactive intermediate.

Conditions :

-

Base : Triethylamine (TEA) to scavenge HCl.

-

Solvent : THF or ethyl acetate.

-

Temperature : 0–5°C (ice bath) to minimize side reactions.

Amide Coupling with Tetrahydrofurfurylamine

Direct Aminolysis of Acid Chloride

The acid chloride reacts with tetrahydrofurfurylamine in the presence of a base.

Typical Protocol :

-

Dissolve tetrahydrofurfurylamine (1.2 eq.) in dry THF.

-

Add acid chloride (1 eq.) dropwise at 0°C.

-

Warm to room temperature and stir for 2–4 hours.

| Amine | Acid Chloride | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Tetrahydrofurfurylamine | 2-(2,4-Dibromophenoxy)acetyl chloride | TEA | THF | 72% |

Side Reactions :

Coupling Reagents for Direct Acid-Amine Reaction

Carbodiimide-based reagents (e.g., EDCl, DCC) promote amide bond formation without isolating the acid chloride.

Optimized Conditions :

-

Coupling Agent : EDCl (1.5 eq.) with HOBt (1 eq.) as an additive.

-

Solvent : DMF or CH₂Cl₂.

-

Temperature : Room temperature, 12–24 hours.

Yield Comparison :

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Acid Chloride + Amine | TEA | THF | 72% |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 68% |

Trade-offs :

-

EDCl/HOBt avoids handling corrosive acid chlorides but requires purification to remove urea byproducts.

Alternative Routes and Modifications

Reductive Amination

A less conventional approach involves reductive amination between 2-(2,4-dibromophenoxy)acetaldehyde and tetrahydrofurfurylamine.

Conditions :

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable stepwise assembly. However, scalability remains a challenge.

Challenges and Optimization Strategies

Purification Difficulties

-

Issue : The dibromo substituents increase molecular weight and polarity, complicating column chromatography.

-

Solution : Use silica gel with higher mesh size (e.g., 230–400) and gradient elution (hexane/EtOAc).

Byproduct Formation

-

Diacylation : Controlled stoichiometry (amine in excess) minimizes this side reaction.

-

Hydrolysis : Strict anhydrous conditions (molecular sieves, inert atmosphere) preserve acid chloride reactivity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(2,4-dibromophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including bromophenol derivatization, nucleophilic substitution, and amidation. Key parameters include:

- Temperature control (e.g., 60–80°C for bromophenol activation) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

- Catalyst use (e.g., K₂CO₃ for deprotonation during ether bond formation) .

- Purification steps (column chromatography or recrystallization to achieve >95% purity) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the dibromophenoxy and tetrahydrofuranmethyl moieties .

- IR spectroscopy : Verify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

- HPLC : Assess purity (>95%) and monitor degradation under stress conditions .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound at pH 3–9 (buffers) and 25–60°C for 1–4 weeks .

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., debromination or hydrolysis of the acetamide group) .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions .

Q. What preliminary assays are recommended for screening its bioactivity?

Methodological Answer:

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How should researchers design studies to address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

- Comparative metabolism analysis : Use liver microsomes to identify species-specific metabolic pathways (e.g., CYP450-mediated oxidation) .

- Protein binding assays : Assess plasma protein interactions (e.g., via equilibrium dialysis) to explain low bioavailability .

- Tissue distribution studies : Radiolabel the compound and track accumulation in target organs .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

Methodological Answer:

- Substituent variation : Replace Br with Cl/F or modify the tetrahydrofuran group (Table 1) .

- Bioisosteric replacement : Swap the acetamide with sulfonamide to alter polarity .

Q. Table 1: Impact of Substituents on Bioactivity

| Substituent (R) | LogP | IC₅₀ (μM, HeLa) | Notes |

|---|---|---|---|

| 2,4-DiBr | 3.2 | 12.4 | Reference |

| 2,4-DiCl | 2.8 | 18.9 | Reduced potency |

| 4-F,2-Br | 2.5 | 9.7 | Enhanced selectivity |

Q. How can computational modeling resolve contradictions in reported binding affinities?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

- MD simulations : Run 100 ns trajectories to assess binding stability under physiological conditions .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters with activity data .

Q. What experimental approaches validate multi-target interactions proposed for this compound?

Methodological Answer:

- Thermal shift assays : Measure ΔTm of target proteins to confirm binding .

- CRISPR-Cas9 knockout : Silence suspected targets (e.g., PARP-1) and assess residual activity .

- Network pharmacology : Integrate transcriptomics and proteomics data to map interaction networks .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic reactions : Use continuous flow reactors to manage heat dissipation .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromophenol to tetrahydrofuranmethyl amine) .

- Pilot-scale purification : Transition from column chromatography to crystallization for cost efficiency .

Q. How can researchers differentiate off-target effects from true bioactivity in complex biological systems?

Methodological Answer:

- Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target binders .

- Dose-response curves : Compare EC₅₀ values across multiple assays to detect nonspecific effects .

- Negative controls : Synthesize structurally similar but inactive analogs (e.g., debrominated version) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.